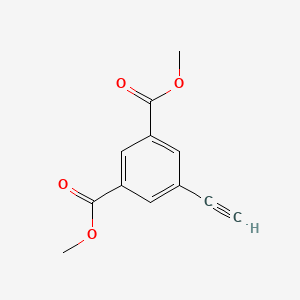

Dimethyl 5-ethynylisophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-ethynylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSODPUFUQKWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Crystallization of Dimethyl 5-ethynylisophthalate

Introduction: The Significance of a Versatile Building Block

Dimethyl 5-ethynylisophthalate (DMEIP) is a highly functionalized aromatic compound that has garnered significant interest within the scientific community. Its rigid structure, featuring a central benzene ring symmetrically substituted with two methyl ester groups and a reactive ethynyl (acetylene) moiety, makes it an exceptionally valuable building block, or "linker," in materials science and pharmaceutical development.[1][2] The terminal alkyne provides a reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and azide-alkyne "click chemistry".[2] This versatility allows for the precise construction of complex molecular architectures, making DMEIP a key intermediate in the synthesis of metal-organic frameworks (MOFs), conjugated polymers, and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the synthesis and crystallization of DMEIP, grounded in established laboratory procedures and mechanistic principles.

Part 1: Synthesis of Dimethyl 5-ethynylisophthalate

The most prevalent and reliable synthetic route to Dimethyl 5-ethynylisophthalate involves a multi-step sequence starting from a commercially available precursor, Dimethyl 5-aminoisophthalate. The overall strategy is to first convert the amine group into a better leaving group, typically iodide, and then introduce the ethynyl group via a Sonogashira cross-coupling reaction.

Overall Synthetic Transformation:

Caption: Overall synthetic pathway from amine to alkyne.

Step 1: Diazotization and Iodination of Dimethyl 5-aminoisophthalate

The initial step transforms the amino group of Dimethyl 5-aminoisophthalate into a diazonium salt, which is an excellent leaving group (-N₂⁺). This is immediately followed by a Sandmeyer-type reaction where the diazonium group is displaced by iodide to yield Dimethyl 5-iodoisophthalate.

-

Mechanistic Rationale: The reaction is initiated by treating the aromatic amine with sodium nitrite under acidic conditions (e.g., HCl) at low temperatures (typically 0 °C) to form the diazonium salt.[3] The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. Subsequently, the addition of a soluble iodide salt, such as potassium iodide (KI), introduces the nucleophilic iodide ion, which attacks the aromatic ring and displaces the dinitrogen gas, resulting in the formation of the stable iodo-aromatic compound.[3]

Detailed Experimental Protocol: Synthesis of Dimethyl 5-iodoisophthalate [3]

-

Preparation: In a round-bottom flask, suspend Dimethyl 5-aminoisophthalate (e.g., 6.28 g, 30.0 mmol) in 2N hydrochloric acid (40 mL). Stir the mixture until most of the solid has dissolved.

-

Diazotization: Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a solution of sodium nitrite (2.52 g, 36.5 mmol) in water (23 mL) and add it dropwise to the stirred amine solution, ensuring the temperature remains at 0 °C. After the addition is complete, continue stirring at 0 °C for an additional 2 hours.

-

Iodination: In a separate beaker, dissolve potassium iodide (7.48 g, 45.0 mmol) in water (70 mL) and cool the solution in an ice bath. Add this cold KI solution dropwise to the diazonium salt mixture.

-

Workup: Allow the resulting mixture to warm to room temperature and stir for 12 hours. The product will often precipitate. Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude Dimethyl 5-iodoisophthalate. Further purification can be achieved by recrystallization.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] To synthesize DMEIP, Dimethyl 5-iodoisophthalate is coupled with a protected alkyne, followed by deprotection. Using a protected alkyne like 2-methyl-3-butyn-2-ol prevents the self-coupling of the terminal alkyne.[1]

-

Mechanistic Rationale: The catalytic cycle involves both palladium and a copper(I) co-catalyst.[6] The palladium catalyst undergoes oxidative addition into the aryl-iodide bond. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation occurs where the acetylide group is transferred from copper to the palladium center. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active palladium(0) catalyst. A base (e.g., an amine like triethylamine or diisopropylamine) is required to neutralize the HI generated during the reaction.

Detailed Experimental Protocol: Synthesis of Dimethyl 5-ethynylisophthalate [1]

-

Protected Coupling: To a solution of Dimethyl 5-iodoisophthalate in a suitable solvent (e.g., THF or toluene), add 2-methyl-3-butyn-2-ol, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Deprotection: After the coupling reaction is complete, the intermediate product is isolated. The 2-hydroxypropyl protecting group is then removed. A common method involves using a strong base, such as sodium hydride, in a solvent like toluene.[1] The reaction generates acetone as a byproduct.

-

Workup and Purification: The deprotection reaction is carefully quenched with water. The organic layer is separated, washed, dried, and concentrated. The crude Dimethyl 5-ethynylisophthalate is then purified, typically by column chromatography on silica gel, to yield the final product as an off-white crystalline solid.[7]

| Reaction Step | Key Reagents | Typical Conditions | Purpose |

| Diazotization | Dimethyl 5-aminoisophthalate, NaNO₂, HCl | 0 °C | Formation of diazonium salt intermediate. |

| Iodination | Diazonium salt, KI | 0 °C to Room Temp. | Displacement of diazonium group with iodide. |

| Sonogashira Coupling | Dimethyl 5-iodoisophthalate, Protected Alkyne, Pd Catalyst, Cu(I) Catalyst, Base | Inert Atmosphere, Heat | C-C bond formation to install the alkyne. |

| Deprotection | Protected Alkyne Adduct, NaH | Toluene, Heat | Removal of the protecting group to yield the terminal alkyne. |

Part 2: Crystallization of Dimethyl 5-ethynylisophthalate

Obtaining high-quality single crystals is essential for definitive structural characterization by X-ray diffraction and for ensuring high purity in final applications. The molecular framework of Dimethyl 5-ethynylisophthalate is perfectly planar, which facilitates strong intermolecular interactions like π–π stacking and hydrogen bonding, aiding in crystallization.[1][8][9]

Principles of Crystallization

Crystallization is a purification technique based on the differential solubility of a compound in a given solvent at different temperatures. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the solute decreases, leading to a state of supersaturation. This supersaturated state is thermodynamically unstable, and the system moves towards equilibrium by precipitating the excess solute in the form of an ordered, crystalline solid. The slow rate of cooling is crucial as it allows molecules sufficient time to orient themselves into a well-defined crystal lattice, excluding impurities.

Solvent Selection and Crystallization Methods

The choice of solvent is the most critical parameter in a successful crystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at an elevated temperature (e.g., the solvent's boiling point).

-

Be chemically inert towards the compound.

-

Be sufficiently volatile to be easily removed from the crystals.

For Dimethyl 5-ethynylisophthalate, various organic solvents can be screened. A common and effective method for growing single crystals is slow evaporation .

Detailed Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Screening: Test the solubility of a small amount of purified DMEIP in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof) at room and elevated temperatures.

-

Solution Preparation: Dissolve the purified DMEIP in a minimal amount of a suitable solvent (or solvent mixture) in a clean vial. Gentle heating may be required to ensure complete dissolution.

-

Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with a small cotton or glass wool plug into a clean crystallization vessel. This step prevents premature crystallization and removes particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vessel with a cap or parafilm that has been pierced with a few small holes. This allows the solvent to evaporate slowly over several days at room temperature. The slow decrease in solvent volume gradually increases the solute concentration, leading to the formation of well-defined crystals.

-

Isolation: Once suitable crystals have formed, carefully decant the mother liquor. The crystals can be washed with a small amount of cold solvent and then dried under a gentle stream of air or in a vacuum desiccator.

Caption: General workflow for crystallization by slow evaporation.

Conclusion

The synthesis of Dimethyl 5-ethynylisophthalate is a well-established, multi-step process that leverages fundamental organic reactions, including diazotization and the powerful Sonogashira cross-coupling. Careful execution of these steps, followed by meticulous purification and crystallization, yields a highly valuable and versatile chemical intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working in materials chemistry and drug discovery to successfully prepare and utilize this important molecular building block.

References

-

He, Y., Wagner, M., & Müllen, K. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1093–1097. [Link]

-

He, Y., Wagner, M., & Müllen, K. (2018). Publication: Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. SciProfiles. [Link]

-

Kumar, R., et al. (2016). Electronic Supplementary Information: Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid conjugation with biomolecules. Royal Society of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). Dimethyl 5-ethynylisophthalate: A Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

He, Y., Wagner, M., & Müllen, K. (2018). Crystal structures of dimethyl 5-iodo-iso-phthal-ate and dimethyl 5-ethynyl-iso-phthal-ate. IUCrData, 3(8), x181057. [Link]

-

El-Sawy, E. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1795. [Link]

-

Li, J. H., & Liang, Y. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8984–8990. [Link]

-

Lipshutz, B. H., & Blomgren, P. A. (2001). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Organic Letters, 3(12), 1869–1871. [Link]

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

Sources

- 1. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. China Dimethyl 5-ethynylisophthalate CAS NO: 313648-56-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. Publication: Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate [sciprofiles.com]

- 9. Crystal structures of dimethyl 5-iodo-iso-phthal-ate and dimethyl 5-ethynyl-iso-phthal-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and properties of Dimethyl 5-ethynylisophthalate.

Technical Monograph: Dimethyl 5-ethynylisophthalate

Executive Summary

Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5) is a high-value bifunctional building block utilized primarily in the synthesis of Metal-Organic Frameworks (MOFs), shape-persistent macrocycles, and pharmaceutical dendrimers. Its structural uniqueness lies in the orthogonality of its functional groups: two methyl ester moieties capable of classical condensation or hydrolysis, and a single ethynyl (acetylene) handle at the 5-position primed for "Click" chemistry (CuAAC) or Sonogashira cross-coupling. This guide details its physicochemical profile, validated synthetic routes, and critical reactivity patterns.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a rigid benzene-1,3-dicarboxylate core. Unlike its 5-iodo analog, which exhibits a twisted conformation in the solid state, Dimethyl 5-ethynylisophthalate is nearly perfectly planar.[1] This planarity is critical for its stacking behavior in supramolecular assemblies, where it forms infinite strands stabilized by

Table 1: Key Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | Dimethyl 5-ethynylbenzene-1,3-dicarboxylate | |

| CAS Number | 313648-56-5 | |

| Molecular Formula | ||

| Molecular Weight | 218.21 g/mol | |

| Physical State | Off-white to pale yellow crystalline solid | |

| Melting Point | 125 – 130 °C | Consistent with high lattice energy due to H-bonding. |

| Solubility | Soluble in | Insoluble in water. |

| Purity Standard | Critical for MOF synthesis to prevent defect formation. |

Spectroscopic Signature (Characteristic NMR)

-

H NMR (500 MHz,

- ~8.60 ppm (t/s, 1H, Ar-H, pos. 2): Deshielded by two ortho-carbonyls.

- ~8.25 ppm (d/s, 2H, Ar-H, pos. 4,6): Ortho to ethynyl/ester.

-

~3.98 ppm (s, 6H,

-

~3.20 ppm (s, 1H,

Synthetic Pathways & Production

The synthesis of Dimethyl 5-ethynylisophthalate is not trivial due to the need to install the alkyne on an electron-deficient ring. Two robust pathways exist: the Sandmeyer-Sonogashira Route (Standard) and the Triflate Displacement Route (Alternative).

Method A: The Sandmeyer-Sonogashira Protocol (Standard)

This method is preferred for scale-up due to the lower cost of starting materials (Dimethyl 5-aminoisophthalate).

Step 1: Iodination (Sandmeyer Reaction)

-

Reagents:

, -

Mechanism: Formation of the diazonium salt at 0°C, followed by displacement with iodide.

Step 2: Sonogashira Coupling

-

Reagents: TMS-acetylene (or 2-methylbut-3-yne-2-ol),

(cat.), -

Conditions: Inert atmosphere (

/Ar), mild heat (40-60°C). -

Note: The electron-withdrawing ester groups actually facilitate the oxidative addition of Pd(0) to the aryl iodide.

Step 3: Deprotection

-

Reagents: TBAF (for TMS) or NaH/Toluene (for hydroxypropyl group).

-

Outcome: Quantitative release of the terminal alkyne.

Visual Workflow (Graphviz)

Figure 1: Step-wise synthetic conversion from amino-precursor to final ethynyl product.

Reactivity Profile & Functionalization

The value of this compound lies in its orthogonal reactivity . The ester groups and the ethynyl group can be manipulated independently.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is highly reactive toward organic azides.

-

Application: Synthesis of "Click-TIA" (Triazole Isophthalic Acid) ligands.[5]

-

Protocol: React with

using -

Result: 1,4-disubstituted 1,2,3-triazole.

Hydrolysis to Isophthalic Acid

-

Reagents:

or -

Critical Note: Base hydrolysis must be carefully monitored; prolonged exposure to strong base at high heat can degrade the terminal alkyne or cause polymerization.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways allowing access to MOFs, dendrimers, and optoelectronic materials.

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

The hydrolyzed form (5-ethynylisophthalic acid) is a "bent" dicarboxylate linker.

-

PCN-46: A copper-based MOF where the ethynyl group points into the pore, providing a reactive site for post-synthetic modification (PSM). The alkyne can be "clicked" with azides after the MOF crystal is formed, altering pore polarity without destroying the lattice.

Supramolecular Gels

Derivatives like 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (derived via Click chemistry from the title compound) have been shown to form metallogels with

References

-

Crystal Structure & Synthesis

-

Click Chemistry & Gelation

- Title: 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels.

- Source: CSIC (Spanish N

-

Link:[Link]

-

MOF Synthesis (PCN-46)

- Title: Supporting Information: Synthesis of PCN-46 and linker precursors.

- Source: Royal Society of Chemistry (RSC).

-

Link:[Link]

Sources

- 1. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. sciprofiles.com [sciprofiles.com]

- 5. digital.csic.es [digital.csic.es]

- 6. rsc.org [rsc.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to Dimethyl 5-ethynylisophthalate (CAS 313648-56-5): A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Scaffold for Innovation

Dimethyl 5-ethynylisophthalate, identified by CAS number 313648-56-5, is a specialized organic molecule recognized for its utility as a versatile building block in both pharmaceutical and materials science research.[1][2] Its rigid structure, featuring a central benzene ring symmetrically substituted with two methyl ester groups and a reactive terminal alkyne, makes it a valuable precursor for the synthesis of complex molecular architectures.[3] While broadly termed a "pharmaceutical intermediate," its direct lineage to a specific marketed drug is not prominently disclosed in public-domain literature.[1][2] However, its chemical functionalities are emblematic of moieties employed in the construction of contemporary therapeutic agents and advanced materials.[4]

The strategic placement of the ethynyl group, a powerful functional group in organic synthesis, allows for its participation in a variety of carbon-carbon bond-forming reactions.[1] This includes the Nobel Prize-winning "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[4][5] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient and modular assembly of complex drug candidates.[4]

This technical guide provides a comprehensive overview of Dimethyl 5-ethynylisophthalate, detailing its physicochemical characteristics, a literature-derived synthesis protocol, and a discussion of its applications as a scaffold in synthetic chemistry, with a focus on methodologies relevant to drug discovery and materials science.

Physicochemical and Structural Characterization

Dimethyl 5-ethynylisophthalate presents as an off-white crystalline solid.[2] Its molecular structure is characterized by a high degree of planarity.[3] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 313648-56-5 | [1][2][6][7] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][2][6][7] |

| Molecular Weight | 218.21 g/mol | [1][6][7] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 125-130 °C | [6][7] |

| Boiling Point (Predicted) | 338.8 ± 32.0 °C at 760 mmHg | [2][6] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [2][6] |

| SMILES | COC(=O)c1cc(cc(c1)C(=O)OC)C#C | [7] |

| InChI | 1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3 | [7] |

Synthesis of Dimethyl 5-ethynylisophthalate: A Step-by-Step Protocol

The synthesis of Dimethyl 5-ethynylisophthalate has been described in the scientific literature and typically involves a multi-step process starting from Dimethyl 5-aminoisophthalate.[1] The following protocol is adapted from a published procedure.[1]

Experimental Protocol: Synthesis of Dimethyl 5-ethynylisophthalate

This synthesis involves two main stages: the conversion of an amino group to an iodide via a diazotization-iodination reaction, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene, and subsequent deprotection.

Part 1: Synthesis of Dimethyl 5-iodoisophthalate

-

Diazotization: To a stirred solution of Dimethyl 5-aminoisophthalate in an appropriate acidic medium (e.g., aqueous HCl), add a solution of sodium nitrite in water dropwise at 0 °C. Maintain the temperature and stir for an additional period to ensure complete formation of the diazonium salt.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Dimethyl 5-iodoisophthalate.

Part 2: Sonogashira Coupling and Deprotection

-

Sonogashira Coupling: In a reaction vessel, combine Dimethyl 5-iodoisophthalate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., THF or DMF). To this mixture, add a protected alkyne such as 2-methyl-3-butyn-2-ol. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and may require heating.

-

Deprotection: Once the coupling reaction is complete, the protecting group is removed. For the 2-hydroxypropyl group, this can be achieved by heating the intermediate in toluene with a strong base like sodium hydroxide, followed by quenching with water.[1]

-

Final Purification: The resulting Dimethyl 5-ethynylisophthalate is then purified, for example, by recrystallization from a suitable solvent, to yield the final product as a solid.

Caption: Generalized Sonogashira coupling reaction.

Utility in "Click Chemistry"

The terminal alkyne of Dimethyl 5-ethynylisophthalate makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". [5]This reaction allows for the rapid and efficient formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide. [8]The resulting triazole serves as a robust linker, connecting the isophthalate core to another molecule of interest. This methodology is widely employed in drug discovery for lead optimization, bioconjugation, and the development of chemical probes. [8]

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion and Future Perspectives

Dimethyl 5-ethynylisophthalate is a synthetically valuable molecule whose importance lies in its role as a versatile and reactive building block. Its rigid core structure and strategically placed functional groups, particularly the terminal alkyne, provide a robust platform for the construction of complex organic molecules. While its application in the synthesis of specific, named pharmaceutical agents is not widely publicized, its utility in fundamental, enabling reactions like the Sonogashira coupling and click chemistry is well-established. For researchers in drug discovery and materials science, Dimethyl 5-ethynylisophthalate represents a key intermediate for accessing novel chemical space and developing innovative molecular systems. Future disclosures in patent literature or scientific journals may further elucidate the specific therapeutic programs or material applications that have benefited from the unique chemical attributes of this compound.

References

-

Hauptvogel, I., et al. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 994–998. [Link]

- Aaron Chemistry (n.d.). 313648-56-5 | MFCD14635808 | Dimethyl 5-ethynylisophthalate.

- Aceschem (n.d.). CAS 313648-56-5 | 5-etinilisoftalato de dimetilo.

- Alfa Chemical (n.d.). China Dimethyl 5-ethynylisophthalate CAS NO: 313648-56-5 Manufacturers.

- ECHEMI (n.d.). 313648-56-5, DiMethyl5-ethynylisophthalate Formula.

- Sigma-Aldrich (n.d.). Dimethyl 5-ethynylisophthalate 97%.

- Watson International Limited (n.d.). Dimethyl 5-ethynylisophthalate CAS 313648-56-5.

-

Münch, A. S., et al. (2018). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. SciProfiles. [Link]

-

Raza, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. [Link]

-

Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

-

IT Medical Team (2020). A Novel Loom of Click Chemistry in Drug Discovery. itmedicalteam.pl. [Link]

-

Münch, A. S., et al. (2013). 5,5′-(Ethyne-1,2-diyl)diisophthalic acid dimethyl sulfoxide tetrasolvate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o908–o909. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5642. [Link]

-

Kryshtal, O. V., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. European Journal of Medicinal Chemistry, 127, 913-924. [Link]

-

Zefirova, O. N., et al. (2022). Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128867. [Link]

-

Al-Warhi, T., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1477–1496. [Link]

-

Various Authors (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3717. [Link]

-

Various Authors (2020). Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Remedy Publications LLC. [Link]

-

Various Authors (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 112, 117876. [Link]

-

Various Authors (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(22), 7998. [Link]

-

Hou, J., et al. (2016). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 11(11), 1079-1093. [Link]

-

Al-Omair, M. A. (2011). TRIAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF 2- SUBSTITUTED PHENYL AZIDES TO DIMETHYL. Rasayan Journal of Chemistry, 4(2), 273-277. [Link]

-

Various Authors (2022). Synthesis and anticancer activity evaluation of new 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7247. [Link]

-

Various Authors (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6524. [Link]

-

Various Authors (2023). Click Reactions in Medicinal Chemistry. Molecules, 28(19), 6825. [Link]

-

Various Authors (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. RSC Advances, 10(4), 2261-2276. [Link]

-

Various Authors (2024). Deep learning reveals endogenous sterols as allosteric modulators of the GPCR–Gα interface. eLife, 13, RP94389. [Link]

-

Various Authors (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature Chemical Biology, 18(11), 1254–1263. [Link]

-

Various Authors (2024). Delineating the stepwise millisecond allosteric activation mechanism of the class C GPCR dimer mGlu5. Nature Communications, 15(1), 7384. [Link]

-

Various Authors (2020). GPCR Allosteric Modulator Discovery. ResearchGate. [Link]

-

Various Authors (2024). New Anticancer Agents: Design, Synthesis and Evaluation. Molecules, 29(1), 231. [Link]

-

Various Authors (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry, 15, 638–645. [Link]

-

Various Authors (2018). Remarkable electron-withdrawing effect of the Ph2P(O)-ethynyl group: Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings. ResearchGate. [Link]

- Various Authors (2015). Synthesis and biological studies of an isomeric mixture of (e/z) isoxylitones and its analogues.

-

Various Authors (2019). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 15, 2378–2386. [Link]

-

Various Authors (2022). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 77, 129033. [Link]

-

Various Authors (2022). Deciphering Drug Repurposing Strategies: Antiviral Properties of Candidate Agents Against the Mpox Virus. Molecules, 27(23), 8501. [Link]

- Various Authors (2015). Solvent free synthesis of acetaminophen.

-

Various Authors (2018). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 23(11), 2999. [Link]

Sources

- 1. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US9006488B1 - Solvent free synthesis of acetaminophen - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. itmedicalteam.pl [itmedicalteam.pl]

Physical and chemical properties of Dimethyl 5-ethynylisophthalate.

This technical guide details the properties, synthesis, and applications of Dimethyl 5-ethynylisophthalate , a critical bifunctional ligand used in reticular chemistry and advanced materials science.

A Versatile Ligand for Reticular Chemistry and Drug Discovery

Executive Summary

Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5) is a bifunctional organic linker featuring two methyl ester groups and a terminal alkyne moiety. Its unique "Y-shaped" geometry and orthogonal reactivity make it a cornerstone in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The ester groups serve as precursors to carboxylate coordination sites, while the ethynyl group acts as a "clickable" handle for post-synthetic modification (PSM) via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a comprehensive analysis of its physicochemical profile, synthesis protocols, and catalytic utility.

Molecular Architecture & Identification

| Parameter | Details |

| IUPAC Name | Dimethyl 5-ethynylbenzene-1,3-dicarboxylate |

| CAS Number | 313648-56-5 |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| SMILES | COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC |

| Structural Geometry | Planar aromatic system with |

Physical Characterization

The following data represents field-standard values for research-grade material (>97% purity).

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 125 – 130 °C | Sharp melting range indicates high purity. |

| Boiling Point | ~338 °C (Predicted at 760 mmHg) | Decomposes before boiling at atm pressure. |

| Density | 1.21 ± 0.1 g/cm³ | Calculated value.[1] |

| Solubility | Soluble: CHCl₃, DCM, THF, MeOHInsoluble: Water, Hexanes | Lipophilic nature due to methyl esters. |

| N/A (Non-ionizable ester form) | Precursor acid |

Characteristic Spectral Signatures

-

NMR (CDCl

-

8.65 (t,

-

8.25 (d,

-

3.96 (s, 6H, -OCH

-

3.20 (s, 1H, -C

-

8.65 (t,

-

IR Spectrum:

-

cm

-

cm

-

cm

-

cm

Synthesis & Purification Protocols

The synthesis of Dimethyl 5-ethynylisophthalate is a multi-step process requiring strict exclusion of oxygen during the coupling phase to prevent homocoupling (Glaser coupling).

Workflow Diagram: Sonogashira Coupling Route

Figure 1: Synthetic pathway via Sonogashira cross-coupling. The trimethylsilyl (TMS) protecting group is commonly used to ensure monoselectivity.

Detailed Protocol

-

Reagents: Dimethyl 5-iodoisophthalate (1.0 eq), Trimethylsilylacetylene (1.2 eq),

(2 mol%), CuI (1 mol%), and dry Triethylamine (solvent/base). -

Coupling: Degas the solvent with Argon for 30 mins. Add reagents and heat to 60-80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Deprotection: Dissolve the TMS-intermediate in MeOH/DCM (1:1). Add

(1.5 eq) and stir at room temperature for 2 hours. -

Purification:

-

Filter off inorganic salts.

-

Concentrate filtrate and redissolve in DCM.

-

Wash with 0.1 M HCl (to remove amine traces) and Brine.

-

Recrystallization: Hot MeOH or Ethanol yields high-purity needles.

-

Chemical Reactivity & Mechanistic Insight

This molecule possesses orthogonal reactivity, allowing researchers to modify specific parts of the molecule without affecting others.

The "Click" Handle (Alkyne)

The terminal alkyne is chemically inert to standard ester hydrolysis conditions (mild base), allowing the formation of 5-ethynylisophthalic acid . However, in the presence of azides and Cu(I), it undergoes quantitative cycloaddition.

-

Mechanism: Cu(I) coordinates to the alkyne

-system, lowering the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate which then attacks the azide. -

Application: Used to graft functional groups (fluorophores, drugs) onto MOF pore walls after the framework has crystallized.[2]

Ester Hydrolysis

The methyl esters function as "masked" carboxylic acids.

-

Protocol: Hydrolysis with LiOH in THF/Water yields the tricarboxylic acid linker (after oxidation of alkyne) or the 5-ethynylisophthalic acid (under controlled conditions).

-

Caution: Harsh oxidative conditions (e.g., KMnO4) will cleave the alkyne to a carboxylic acid, converting the molecule to trimesic acid (benzene-1,3,5-tricarboxylic acid).

Reactivity Flowchart

Figure 2: Orthogonal reactivity profile. The pathway chosen depends on whether the goal is ligand extension (Click) or coordination activation (Hydrolysis).

Applications in Materials & Pharma[5]

Metal-Organic Frameworks (MOFs)

Dimethyl 5-ethynylisophthalate is the precursor to 5-ethynylisophthalic acid , a rigid linker used to construct MOFs with "pendant" alkyne groups pointing into the pores.

-

UiO-66 Functionalization: Used to create UiO-66-C

CH. The alkyne group allows for the post-synthetic "clicking" of bulky molecules that would otherwise block pore formation if introduced during initial synthesis. -

Gas Storage: The alkyne group increases the polarizability of the pore surface, enhancing

uptake compared to the unsubstituted benzene linker.

Pharmaceutical Intermediates

The molecule serves as a scaffold for developing inhibitors where the 1,3-dicarbonyl motif binds to metal centers in metalloenzymes, while the alkyne allows for the attachment of target-specific directing groups.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Storage Protocol:

-

Store in a cool, dry place (Room Temp or 2-8°C).

-

Keep under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent slow oxidation of the terminal alkyne.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Crystal Structure & Synthesis

- Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthal

- Source: PubMed Central (PMC) / Acta Crystallographica.

-

MOF Applications (Click Chemistry)

-

Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool for MOF and Applications.[4]

- Source: ResearchG

-

-

Physical Properties & Supplier Data

- Dimethyl 5-ethynylisophthalate Product Specific

- Source: Sigma-Aldrich / Merck.

-

Catalytic Utility

- Study on Selected Metal-Organic Framework-Based C

- Source: MDPI.

Sources

Dimethyl 5-ethynylisophthalate solubility in common organic solvents.

Technical Whitepaper: Solvation Thermodynamics and Handling of Dimethyl 5-Ethynylisophthalate

Executive Summary

Dimethyl 5-ethynylisophthalate (DMEI) is a critical bifunctional building block used extensively in the synthesis of Metal-Organic Frameworks (MOFs), dendrimers, and pharmaceutical intermediates via "Click" chemistry (CuAAC) and Sonogashira coupling. Its utility depends heavily on its solubility profile, which dictates reaction kinetics and purification efficiency.

This guide provides a definitive technical analysis of DMEI’s solubility across organic solvent classes. It moves beyond simple "soluble/insoluble" binary classifications to explain the thermodynamic causality of solvation, providing researchers with self-validating protocols for recrystallization and reaction solvent selection.

Physicochemical Profile & Solvation Logic

To understand the solubility of DMEI, one must analyze its molecular architecture. The molecule consists of a lipophilic phenyl core decorated with two polar methyl ester groups and a reactive terminal alkyne.

| Property | Value | Implication for Solvation |

| CAS Number | 313648-56-5 | Unique Identifier |

| Molecular Formula | Moderate Molecular Weight (218.21 g/mol ) | |

| Physical State | Off-white crystalline solid | High lattice energy requires polarizable solvents to overcome. |

| Melting Point | 125–130 °C | Indicates strong intermolecular |

| LogP (Predicted) | ~1.9 - 2.1 | Lipophilic character; explains water insolubility and affinity for chlorinated solvents. |

The Solvation Mechanism (Graphviz Diagram)

The following diagram illustrates the thermodynamic interactions driving DMEI solubility.

Caption: Thermodynamic solvation logic flow for DMEI, correlating solvent class with intermolecular forces and resulting solubility outcomes.

Comprehensive Solubility Data

The following data is synthesized from standard synthetic protocols (NMR characterization and purification reports).

Table 1: Qualitative Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Chloroform ( | High | Standard NMR solvent. Dissolves >100 mg/mL easily at RT. |

| Dichloromethane (DCM) | High | Ideal for liquid-liquid extraction and column chromatography loading. | |

| Polar Aprotic | DMSO / DMF | High | Used for reaction media (e.g., Sonogashira, Click Chemistry). |

| THF | High | Excellent for reactions; easily removed by rotary evaporation. | |

| Acetone | Moderate-High | Good solubility; often used for glassware cleaning or rapid transfers. | |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Soluble, but often requires slight warming for high concentrations.[1] Key component in silica gel chromatography (eluent). |

| Alcohols | Methanol (MeOH) | Temperature Dependent | Critical: Low solubility at RT; High solubility at reflux. Primary solvent for recrystallization. |

| Ethanol (EtOH) | Temperature Dependent | Similar profile to Methanol; greener alternative for purification. | |

| Non-Polar | Hexanes / Pentane | Insoluble | Used as an anti-solvent to precipitate DMEI or wash away non-polar impurities. |

| Aqueous | Water | Insoluble | DMEI will crash out if water is added to a DMSO/DMF solution. |

Experimental Protocols

These protocols are designed to be self-validating. If the observed physical behavior deviates from the description (e.g., oiling out instead of crystallizing), check the purity of the starting material.

Protocol A: Recrystallization (Purification)

Objective: Purify crude DMEI (often yellow/brown from Pd-catalyst residues) into analytical-grade white crystals.

-

Dissolution: Place crude DMEI in an Erlenmeyer flask. Add Methanol (MeOH) (approx. 10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (approx. 65°C) with stirring. The solid should fully dissolve.

-

Validation: If solids remain at reflux, filter the hot solution through a glass frit or cotton plug to remove inorganic insolubles (e.g., salts).

-

-

Crystal Growth: Remove from heat and allow the solution to cool slowly to room temperature on a cork ring. Do not agitate.

-

Observation: Needle-like or prismatic crystals should begin to form as the temperature drops below 40°C.

-

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to drive precipitation.

-

Collection: Filter via vacuum filtration. Wash the filter cake with cold Methanol (-20°C) or Hexane.

-

Drying: Dry under high vacuum to remove trapped solvent.

Protocol B: Solvent System for Column Chromatography

Objective: Isolate DMEI from reaction mixtures (e.g., after Sonogashira coupling).

-

Stationary Phase: Silica Gel (

). -

Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

-

Start: 95:5 (Hex:EtOAc) to elute non-polar byproducts.

-

Product Elution: Typically elutes between 10% and 20% Ethyl Acetate in Hexanes.

-

Validation: DMEI is UV-active. Use a TLC plate and visualize under UV light (254 nm). Rf value is typically ~0.3–0.4 in 80:20 Hex:EtOAc.

-

Application Context & Handling

Workflow Visualization: Sonogashira Coupling to Click Chemistry

DMEI is rarely the end product; it is a linker. The solubility profile dictates the transition between synthesis stages.

Caption: Operational workflow showing solvent transitions from synthesis to final MOF application.

Safety & Stability (E-E-A-T)

-

Alkyne Reactivity: While the internal alkyne is relatively stable, avoid prolonged exposure to strong bases in protic solvents to prevent degradation.

-

Hydrolysis: In the presence of water and strong acid/base, the methyl ester groups will hydrolyze to the dicarboxylic acid (5-ethynylisophthalic acid), which has a drastically different solubility profile (insoluble in CHCl3, soluble in aqueous base). Store DMEI in a desiccator.

References

-

Sigma-Aldrich. Dimethyl 5-ethynylisophthalate Product Specification & MSDS. (Accessed 2023). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10878479, Dimethyl 5-ethynylisophthalate. (Accessed 2023). Link

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart. (Standard reference for solubility in CDCl3/DMSO). Link

-

ChemicalBook. Dimethyl 5-ethynylisophthalate Properties and Synthesis. Link

Sources

Spectroscopic data (NMR, IR, MS) for Dimethyl 5-ethynylisophthalate.

This guide outlines the spectroscopic characterization of Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5), a critical organic linker used frequently in the synthesis of Metal-Organic Frameworks (MOFs) and advanced functional materials.[1]

Technical Monograph | Version 1.0

Executive Summary

Dimethyl 5-ethynylisophthalate is a bifunctional aromatic ester featuring a terminal alkyne.[1][2] Its structural rigidity and "V-shaped" geometry make it an ideal ligand for constructing porous coordination polymers.[1] This guide provides a validated reference for its identification, focusing on the distinction between the target molecule and its common precursor, the trimethylsilyl (TMS)-protected derivative.[1]

Physicochemical Baseline[1][3][4][5][6]

-

Formula: C₁₂H₁₀O₄[1]

-

Appearance: Off-white to pale yellow crystalline powder[1]

-

Melting Point: 125–130 °C (Lit.)

-

Solubility: Soluble in CDCl₃, DMSO-d₆, Acetone-d₆.[1]

Structural Analysis & Synthesis Context

To understand the spectroscopic data, one must understand the compound's origin.[1] It is typically synthesized via a Sonogashira coupling of dimethyl 5-bromoisophthalate with trimethylsilylacetylene, followed by desilylation.[1]

Implication for Analysts:

-

Trace Impurity Watch: Look for residual TMS signals (~0.2 ppm in ¹H NMR) or tetrabutylammonium salts (if TBAF was used for deprotection).[1]

-

Crystallinity: The molecule is known to adopt a perfectly planar framework in the solid state, stabilized by

stacking and

Characterization Workflow

The following diagram illustrates the logical flow for validating the compound's structure, ensuring no false positives from precursors.

Figure 1: Structural validation workflow emphasizing the transition from the TMS-protected intermediate to the final active alkyne.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by a simple aromatic pattern due to the molecule's

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.60 – 8.65 | Triplet (t) | 1H | Ar-H (C2) | Proton between two esters; most deshielded.[1] |

| 8.30 – 8.35 | Doublet (d) | 2H | Ar-H (C4, C6) | Protons ortho to the alkyne. |

| 3.96 | Singlet (s) | 6H | -OCH₃ | Methyl ester protons (chemically equivalent).[1] |

| 3.20 – 3.25 | Singlet (s) | 1H | -C≡C-H | Terminal alkyne proton.[1] Diagnostic peak. |

Application Note:

The coupling constant (

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the terminal alkyne and the ester functionalities.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3250 – 3300 | Medium, Sharp | Alkyne (≡C-H) | C-H Stretching.[1] Critical for confirming deprotection.[1] |

| 2950 – 3000 | Weak | Alkane (C-H) | C-H Stretching (Methyl groups). |

| 2110 – 2120 | Weak | Alkyne (C≡C) | C≡C Stretching. Often weak in internal alkynes, but visible here.[1] |

| 1720 – 1735 | Strong | Ester (C=O) | Carbonyl Stretching. Dominant feature. |

| 1240 – 1260 | Strong | Ester (C-O) | C-O-C Stretching. |

C. Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI (Electrospray Ionization) in positive mode.[1]

-

Molecular Ion [M]⁺: m/z 218.06[1]

-

Base Peak: Often m/z 187 (Loss of -OCH₃) or m/z 159 (Loss of -COOCH₃).[1]

Fragmentation Pathway:

-

m/z 218: Parent Ion.

-

m/z 187: Loss of methoxy group [M - OCH₃]⁺.

-

m/z 159: Loss of carboxymethyl group [M - COOCH₃]⁺.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data similar to the values above, follow this preparation protocol.

1. NMR Sample Prep:

-

Mass: Weigh 5–10 mg of the dry solid.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

-

Filtration: If the solution appears cloudy (common if inorganic salts from deprotection remain), filter through a small plug of glass wool into the NMR tube.

-

Shimming: Ensure good shimming; the aromatic coupling is fine (~1.5 Hz) and requires high resolution to resolve the triplet/doublet splitting clearly.

2. IR Sample Prep (ATR Method):

-

Ensure the crystal stage is clean (isopropanol wipe).[1]

-

Place a small amount of powder (covering the crystal eye).[1]

-

Apply pressure until the force gauge is in the green zone.[1]

-

Background: Run a background scan before placing the sample to subtract atmospheric CO₂ and H₂O.[1]

References

-

Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E, 2015.[1]

-

Synthesis of oligonucleotides possessing versatile probes for PET labelling. RSC Advances, 2012.[1] (Contains characterization of the TMS-precursor).

-

Dimethyl 5-ethynylisophthalate Product Data. Sigma-Aldrich. [1][3]

-

NMR Chemical Shifts of Trace Impurities. Organometallics, 2010.[1][5] (Reference for solvent peaks).

Sources

Dimethyl 5-ethynylisophthalate: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Dimethyl 5-ethynylisophthalate (CAS No. 313648-56-5) has emerged as a pivotal building block, offering a unique combination of structural rigidity and versatile reactivity. Its symmetrically substituted benzene core, featuring two methyl ester functionalities and a reactive terminal alkyne, presents a trifunctional scaffold that is highly valuable for researchers and scientists. This guide provides an in-depth technical overview of Dimethyl 5-ethynylisophthalate, including its commercial availability, key chemical properties, synthesis, and strategic applications in pharmaceutical research, with a particular focus on its role in "click chemistry" and as a rigid linker in novel therapeutic modalities.

Physicochemical Properties and Characterization

Dimethyl 5-ethynylisophthalate is typically supplied as an off-white to light yellow crystalline solid. A comprehensive understanding of its physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 313648-56-5 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 125-130 °C | [2] |

| Boiling Point | 338.8 ± 32.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Purity | Typically ≥97% | [2] |

Analytical Characterization: A Self-Validating System

Verifying the identity and purity of Dimethyl 5-ethynylisophthalate is a critical first step in any synthetic workflow. Below are the expected analytical signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃):

-

A singlet corresponding to the ethynyl proton (C≡C-H) is expected around δ 3.1-3.3 ppm.

-

A singlet for the six protons of the two methyl ester groups (-COOCH₃) should appear around δ 3.9-4.1 ppm.

-

The aromatic protons will present as two distinct signals: a singlet or a narrow triplet for the proton at the C2 position (between the two ester groups) and a doublet for the protons at the C4 and C6 positions. These are typically found in the δ 8.0-8.5 ppm region.

-

-

¹³C NMR (in CDCl₃):

-

The methyl carbons of the ester groups are expected around δ 52-54 ppm.

-

The alkyne carbons (C≡C) will appear in the range of δ 77-83 ppm.

-

The aromatic carbons will show multiple signals between δ 129-135 ppm, with the carboxyl-substituted carbons appearing further downfield.

-

The carbonyl carbons of the ester groups are expected around δ 165-167 ppm.

-

Infrared (IR) Spectroscopy:

-

A sharp, weak absorption band corresponding to the C≡C-H stretch is expected around 3300-3250 cm⁻¹.

-

A medium intensity C≡C stretch should be visible around 2150-2100 cm⁻¹.

-

Strong C=O stretching vibrations from the ester groups will be prominent in the 1720-1740 cm⁻¹ region.

-

C-O stretching bands will appear in the 1300-1100 cm⁻¹ range.

High-Performance Liquid Chromatography (HPLC):

Purity is typically assessed by reverse-phase HPLC. A common method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic or trifluoroacetic acid, with UV detection.

Commercial Availability and Sourcing

Dimethyl 5-ethynylisophthalate is commercially available from a number of fine chemical suppliers. For researchers and drug development professionals, selecting a reliable supplier who can provide high-purity material with consistent quality and detailed analytical documentation is crucial. Some suppliers also offer custom synthesis services for larger quantities or specialized purity grades.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Gram to multi-gram scale | Provides Certificates of Analysis. |

| Alfa Chemistry | 98% | Gram to kilogram scale | Offers custom synthesis.[2] |

| Combi-Blocks | >97% | Gram to multi-gram scale | Specializes in building blocks for combinatorial chemistry. |

| Molekula | ≥97% | Gram to multi-gram scale | Provides a range of research chemicals. |

| Henan Lihao Chem Plant Ltd. | 99% | Bulk quantities | A China-based manufacturer. |

When procuring this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify its identity and purity against the expected analytical data.

Synthetic Protocols: A Field-Proven Methodology

The synthesis of Dimethyl 5-ethynylisophthalate is well-documented in the scientific literature. The following protocol is adapted from established procedures and represents a reliable method for its laboratory-scale preparation.

Diagram of Synthetic Workflow

Caption: Two-step synthesis of Dimethyl 5-ethynylisophthalate.

Step-by-Step Experimental Procedure

Step 1: Synthesis of Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Dimethyl 5-iodoisophthalate (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents), and copper(I) iodide (CuI, 0.04 equivalents).

-

Solvent and Reagents Addition: Add anhydrous triethylamine (Et₃N, 4 equivalents) and anhydrous tetrahydrofuran (THF). Stir the mixture until all solids are dissolved.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate as a solid.

Causality Behind Experimental Choices: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons. The palladium catalyst is essential for the catalytic cycle, while the copper(I) iodide co-catalyst facilitates the reaction. Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction. The trimethylsilyl protecting group is used to prevent self-coupling of the acetylene.

Step 2: Synthesis of Dimethyl 5-ethynylisophthalate

-

Reaction Setup: Dissolve the silyl-protected intermediate from Step 1 in methanol.

-

Deprotection: Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is fully converted to the product (typically 1-2 hours).

-

Workup: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Dimethyl 5-ethynylisophthalate.

Causality Behind Experimental Choices: Potassium carbonate in methanol is a mild and effective base for the cleavage of the silicon-carbon bond, regenerating the terminal alkyne. This method is advantageous as it is high-yielding and the workup is straightforward.

Applications in Drug Discovery and Development

The trifunctional nature of Dimethyl 5-ethynylisophthalate makes it a highly strategic building block in medicinal chemistry.

Core Scaffold for Bioactive Molecules via Click Chemistry

The terminal alkyne functionality is a key handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. Triazoles are known to be metabolically stable isosteres for amide bonds and can act as key pharmacophores in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[3]

Diagram of Click Chemistry Application

Caption: Formation of a triazole-linked compound.

By reacting Dimethyl 5-ethynylisophthalate with a variety of azide-containing molecules (R-N₃), a library of compounds with a central isophthalate core can be rapidly synthesized. The two ester groups can then be further functionalized, for example, by hydrolysis to the corresponding dicarboxylic acid, to modulate solubility or to provide additional points for conjugation.

Bifunctional and Rigid Linker in Complex Bioconjugates

The rigid, well-defined geometry of the isophthalate core makes this molecule an excellent candidate for use as a linker in more complex therapeutic constructs, such as Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras). In these applications, a linker's length, rigidity, and chemical stability are critical for maintaining the optimal distance and orientation between the targeting moiety and the payload or effector molecule.

The ester functionalities can be hydrolyzed to the diacid, which can then be activated and coupled to an antibody or a targeting ligand. The alkyne can be used to attach a cytotoxic payload or another molecular entity via click chemistry. This "orthogonal" reactivity of the functional groups is a significant advantage in multistep synthesis.

Handling, Storage, and Disposal

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.

-

Alkynes are generally stable, but should be stored away from heat and sources of ignition.

Disposal:

-

As a non-hazardous solid chemical waste, small quantities can typically be disposed of in the regular laboratory solid waste stream, provided there are no local regulations to the contrary.[5][6]

-

It is always best practice to consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.[6]

-

Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of as non-hazardous waste.

Conclusion

Dimethyl 5-ethynylisophthalate is a commercially available and highly versatile building block with significant potential in drug discovery and development. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. The terminal alkyne is ideal for click chemistry applications to generate libraries of triazole-containing compounds, while the diester functionalities provide avenues for further derivatization or conjugation. As a rigid linker, it offers precise spatial control in the design of sophisticated bioconjugates. This guide provides the foundational knowledge for researchers to confidently source, handle, and strategically implement Dimethyl 5-ethynylisophthalate in their synthetic endeavors to accelerate the discovery of new therapeutic agents.

References

- PubChem. (n.d.). Dimethyl 5-ethynylisophthalate. National Center for Biotechnology Information.

- Grafe, M., Hauptvogel, I., & Janiak, C. (2017). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate.

- Hauptvogel, I., et al. (2011). Synthesis of ethynyl isophthalates. (This is a placeholder for the specific journal and article details which were referenced in the search results but not fully provided).

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Sigma-Aldrich. (n.d.). Dimethyl 5-ethynylisophthalate product page. Merck.

- Alfa Aesar. (n.d.). Dimethyl 5-ethynylisophthalate product page. Thermo Fisher Scientific.

- Alfa Chemistry. (n.d.). Dimethyl 5-ethynylisophthalate CAS NO: 313648-56-5.

- Combi-Blocks. (n.d.). Product Catalog.

- Molekula. (n.d.). Product Information.

- Fisher Scientific. (n.d.). Safety Data Sheet for Dimethyl 5-hydroxyisophthalate.

- VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from a relevant waste management resource.

- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]

- 6. sfasu.edu [sfasu.edu]

Technical Guide: Dimethyl 5-ethynylisophthalate as a Modular Scaffold

The following technical guide provides an in-depth review of Dimethyl 5-ethynylisophthalate, structured for researchers in materials science and medicinal chemistry.

Executive Summary

Dimethyl 5-ethynylisophthalate (CAS: 313648-56-5) is a bifunctional aromatic ester serving as a critical "clickable" intermediate in reticular chemistry and pharmaceutical synthesis. Its value lies in the orthogonality of its functional groups: the two methyl ester motifs provide a pathway to rigid coordination polymers (after hydrolysis), while the 5-ethynyl group acts as a steric-free handle for bio-orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide analyzes the molecule’s transition from a synthetic precursor to a functional node in Metal-Organic Frameworks (MOFs) and a pharmacophore generator in medicinal chemistry.

Structural & Physical Characterization

Understanding the solid-state behavior of the molecule is prerequisite for its use in crystal engineering.

Crystallographic Insights

Unlike its halogenated analogues (e.g., dimethyl 5-iodoisophthalate), which often exhibit tilted carboxylate planes, dimethyl 5-ethynylisophthalate is characterized by a high degree of planarity.[1][2][3]

-

Space Group: Pnma (Orthorhombic).[1]

-

Molecular Geometry: The ethynyl group and the benzene ring are coplanar, facilitating

- -

Packing: Molecules form infinite strands connected by

hydrogen bonds, a feature that can be exploited to direct supramolecular assembly before polymerization.

Synthetic Architecture

The synthesis of dimethyl 5-ethynylisophthalate requires a high-fidelity protocol to prevent homocoupling of the alkyne or hydrolysis of the esters. The most robust route proceeds via a Sonogashira coupling on an iodinated precursor.

Reaction Workflow (DOT Visualization)

Detailed Experimental Protocol

Step 1: Preparation of Dimethyl 5-iodoisophthalate (Sandmeyer Reaction)

-

Rationale: Direct iodination of the arene is difficult; the amino group directs the substitution precisely to the 5-position.

-

Protocol: Suspend dimethyl 5-aminoisophthalate in 6M HCl at 0°C. Add aqueous

dropwise to form the diazonium salt. Treat with aqueous -

Critical Control Point: Maintain temperature <5°C during diazotization to prevent phenol formation.

Step 2: Sonogashira Coupling

-

Reagents: Dimethyl 5-iodoisophthalate (1.0 eq), Trimethylsilylacetylene (1.2 eq),

(2 mol%), CuI (1 mol%), -

Conditions: Degassed atmosphere (Ar or

), 60°C, 4-12 hours. -

Mechanism: The oxidative addition of Pd(0) into the C-I bond is faster than C-Br, justifying the use of the iodo-precursor despite the higher cost.

Step 3: Desilylation

-

Protocol: Treat the TMS-intermediate with

in MeOH or TBAF in THF at room temperature. -

Purification: Silica gel chromatography (Hexanes/EtOAc).[4][5][6]

Performance Metrics

| Reaction Step | Typical Yield | Key Impurity | Mitigation Strategy |

| Iodination | 85 - 90% | Phenol derivative | Strict temp control (<5°C) |

| Sonogashira | 90 - 95% | Homocoupling (Glaser) | Rigorous degassing ( |

| Deprotection | >95% | Hydrolyzed acid (Mono-ester) | Avoid excess water/strong base |

Applications in MOF Engineering

The primary utility of dimethyl 5-ethynylisophthalate in materials science is as a precursor to 5-ethynylisophthalic acid , a linker for Metal-Organic Frameworks.

The "Clickable" Pore Strategy

In MOF synthesis, the ethynyl group serves as a latent functionality. It is small enough to not interfere with the self-assembly of the MOF lattice but reactive enough for Post-Synthetic Modification (PSM).

-

Pre-Synthetic Modification: The ethynyl group is clicked with an azide before MOF assembly to create bulky ligands (e.g., 5-triazole isophthalic acid). This dictates the pore topology from the start.

-

Post-Synthetic Modification (PSM): The MOF is built with the ethynyl linker. Reagents are then diffused into the pores to click functional groups (fluorophores, catalytic sites) onto the framework backbone.

MOF Assembly Logic (DOT Visualization)

Applications in Drug Discovery

For medicinal chemists, this molecule is a "Fragment-Based Drug Discovery" (FBDD) enabler.

-

Bioisosteres: The ethynyl group can be converted into 1,2,3-triazoles, which are stable bioisosteres for amide bonds.

-

DNA/RNA Probes: Reduced derivatives (e.g., 5-ethynyl-1,3-benzenedimethanol) are incorporated into oligonucleotides. The isophthalate core provides the geometric spacing required to fit into the DNA backbone, while the ethynyl group allows for the attachment of fluorescent tags via click chemistry for imaging.

References

-

Crystal Structure Analysis

-

Synthetic Protocol (Sonogashira & Precursors)

-

MOF Applications (Triazole Derivatives)

-

Click Chemistry in Drug Discovery

Sources

- 1. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structures of dimethyl 5-iodo-iso-phthal-ate and dimethyl 5-ethynyl-iso-phthal-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. guidechem.com [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 8. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Dimethyl 5-ethynylisophthalate as a Versatile Linker for Functional Porous Coordination Polymers

Introduction: The Architectural Promise of Functional Linkers in Porous Coordination Polymers

Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1][2] This modular construction results in materials with exceptionally high surface areas, tunable pore sizes, and diverse chemical functionalities, making them prime candidates for applications in gas storage, separation, catalysis, and biomedicine.[1][3][4] The properties of a PCP are fundamentally dictated by the choice of its constituent parts: the metal node and, critically, the organic linker.

This guide focuses on the application of a highly versatile and functional linker: Dimethyl 5-ethynylisophthalate . Its molecular structure is uniquely suited for advanced PCP design. The isophthalate core provides a classic V-shaped, dicarboxylate connectivity for building robust frameworks, while the centrally located ethynyl (alkyne) group offers a powerful tool for post-synthetic modification (PSM).[5][6] This alkyne "handle" can be readily addressed using highly efficient reactions, such as click chemistry, allowing for the covalent attachment of new functionalities to the framework after its initial synthesis.[6][7]

This capability is particularly transformative for drug development, where PCPs can serve as high-capacity delivery vehicles.[8][9] The ability to functionalize the PCP with targeting moieties, imaging agents, or stimuli-responsive groups via the ethynyl linker opens the door to creating sophisticated, multifunctional therapeutic systems.[10]

This document provides a comprehensive overview and detailed protocols for the synthesis of the dimethyl 5-ethynylisophthalate linker, its incorporation into a model PCP, the essential characterization techniques, and a practical guide to its application in drug delivery, including post-synthetic functionalization.

Synthesis Protocol: Dimethyl 5-ethynylisophthalate Linker

The synthesis of the title linker is a multi-step process that requires careful execution. The rationale for this pathway is to introduce the reactive ethynyl group onto the isophthalate core efficiently. The process begins by converting a commercially available amino-substituted precursor into an iodo-intermediate, which is then subjected to a palladium-catalyzed cross-coupling reaction.[5]

Logical Workflow for Linker Synthesis

Caption: Multi-step synthesis of Dimethyl 5-ethynylisophthalate.

Step-by-Step Experimental Protocol

Part A: Synthesis of Dimethyl 5-iodoisophthalate

-

Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve Dimethyl 5-aminoisophthalate in an aqueous solution of hydrochloric acid. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes. Causality: This step converts the primary amine into a diazonium salt, a good leaving group.

-

Iodination: Slowly add a solution of potassium iodide (KI) to the diazonium salt solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 60 °C) until nitrogen evolution ceases. Causality: The iodide ion displaces the diazonium group to form the stable iodo-aromatic compound.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 5-iodoisophthalate. Purify by recrystallization or column chromatography.

Part B: Synthesis of Dimethyl 5-ethynylisophthalate [5]

-

Sonogashira Coupling: To a solution of Dimethyl 5-iodoisophthalate in a solvent mixture like THF/triethylamine, add 2-methylbut-3-yn-2-ol, a copper(I) iodide (CuI) cocatalyst, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂). Causality: The palladium catalyst facilitates the carbon-carbon bond formation between the aryl iodide and the terminal alkyne. A protected alkyne is used to prevent self-coupling.

-

Reaction Monitoring: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-